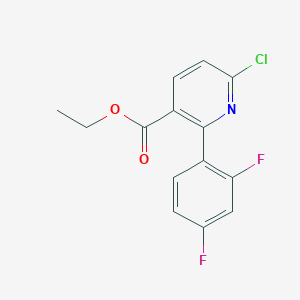

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate

CAS No.: 745833-19-6

Cat. No.: VC2266637

Molecular Formula: C14H10ClF2NO2

Molecular Weight: 297.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 745833-19-6 |

|---|---|

| Molecular Formula | C14H10ClF2NO2 |

| Molecular Weight | 297.68 g/mol |

| IUPAC Name | ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C14H10ClF2NO2/c1-2-20-14(19)10-5-6-12(15)18-13(10)9-4-3-8(16)7-11(9)17/h3-7H,2H2,1H3 |

| Standard InChI Key | JPJLYIZLSBBOKF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(C=C1)Cl)C2=C(C=C(C=C2)F)F |

| Canonical SMILES | CCOC(=O)C1=C(N=C(C=C1)Cl)C2=C(C=C(C=C2)F)F |

Introduction

Chemical Structure and Properties

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate represents a sophisticated heterocyclic compound characterized by its distinct structural features and physicochemical properties. The compound has the IUPAC name "ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate" and a molecular formula of C₁₄H₁₀ClF₂NO₂, with a molecular weight of 297.68 g/mol. It typically appears as a white crystalline solid, making it suitable for various laboratory applications and industrial processes. The CAS number assigned to this compound is 745833-19-6, which serves as its unique identifier in chemical databases and scientific literature.

The structural composition of this compound includes a pyridine ring with a chlorine atom at the 6-position, a 2,4-difluorophenyl group at the 2-position, and an ethyl carboxylate group at the 3-position. This particular arrangement of functional groups contributes significantly to the compound's stability, reactivity, and biological interactions. The presence of fluorine atoms in the phenyl ring and the chlorine atom in the pyridine ring substantially influences the compound's physicochemical properties. Fluorine, being the most electronegative element, affects the electronic distribution within the molecule, impacting its reactivity and binding capabilities with various biological targets.

For precise identification and characterization purposes, Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate has specific chemical identifiers. Its InChI (International Chemical Identifier) is InChI=1S/C14H10ClF2NO2/c1-2-20-14(19)10-5-6-12(15)18-13(10)9-4-3-8(16)7-11(9)17/h3-7H,2H2,1H3, and its InChI Key is JPJLYIZLSBBOKF-UHFFFAOYSA-N. The canonical SMILES notation for this compound is CCOC(=O)C1=C(N=C(C=C1)Cl)C2=C(C=C(C=C2)F)F, providing a linear string representation of its molecular structure.

Key Physicochemical Properties

The comprehensive properties of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate are summarized in the following table:

| Property | Value |

|---|---|

| IUPAC Name | ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate |

| Molecular Formula | C₁₄H₁₀ClF₂NO₂ |

| Molecular Weight | 297.68 g/mol |

| CAS Number | 745833-19-6 |

| InChI | InChI=1S/C14H10ClF2NO2/c1-2-20-14(19)10-5-6-12(15)18-13(10)9-4-3-8(16)7-11(9)17/h3-7H,2H2,1H3 |

| InChI Key | JPJLYIZLSBBOKF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N=C(C=C1)Cl)C2=C(C=C(C=C2)F)F |

| Appearance | White crystalline solid |

The presence of chlorine and fluorine atoms in this molecule significantly influences its physical and chemical properties. Chlorine, as a moderate-sized halogen with good leaving group capabilities, provides reactivity for substitution reactions, while fluorine enhances metabolic stability and lipophilicity, which are crucial properties in drug development and biological interactions. The ethyl carboxylate group adds another dimension of reactivity, allowing for hydrolysis to the corresponding carboxylic acid or reduction to the alcohol, expanding the compound's potential for chemical derivatization and structural modification.

Synthesis Methods

The synthesis of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate requires specific chemical reactions and carefully controlled conditions to ensure high yield and purity of the final product. The primary synthetic route typically involves the reaction of 2,4-difluoroaniline with ethyl 6-chloronicotinate under optimized conditions. This reaction is generally conducted in the presence of a base, such as potassium carbonate, which facilitates the deprotonation of the amine group, thereby enhancing the nucleophilic character of the nitrogen and promoting the reaction. The solvent commonly employed for this transformation is dimethylformamide (DMF), which provides an appropriate environment for the reaction due to its polar aprotic nature.

The reaction mixture is heated to a specific temperature to overcome the activation energy barrier and facilitate the formation of the desired product. This heating process must be carefully controlled to prevent decomposition of the reactants or products, which could reduce the yield and purity of the final compound. After the reaction reaches completion, the mixture is cooled, and the product is isolated through various purification techniques including extraction, filtration, and crystallization. These purification steps are essential to remove unreacted starting materials, byproducts, or impurities, thereby ensuring the high quality of the final product.

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The reaction conditions are optimized to maximize yield and minimize waste generation, contributing to a more efficient and environmentally friendly production process. Continuous flow reactors may be employed to enhance mixing efficiency and heat transfer, resulting in more consistent and reproducible outcomes. Sophisticated purification techniques, such as chromatography or recrystallization under controlled conditions, may be utilized to achieve the desired purity level, especially for applications in pharmaceutical or fine chemical industries.

Synthetic Routes and Optimization

Multiple synthetic routes can be employed for preparing Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate, each with its advantages and limitations. One common approach involves the direct coupling reaction between 2,4-difluoroaniline and ethyl 6-chloronicotinate, which yields the target compound through a nucleophilic aromatic substitution mechanism. In this process, the amine group of 2,4-difluoroaniline acts as the nucleophile, attacking the electron-deficient carbon adjacent to the nitrogen in the pyridine ring of ethyl 6-chloronicotinate, leading to the formation of the desired product.

For laboratory-scale synthesis, the reaction can be set up using standard equipment such as round-bottom flasks, reflux condensers, and heating mantles. The progress of the reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion of the reaction, the workup typically involves extraction with an organic solvent, washing with water to remove water-soluble impurities, and drying over a desiccant such as anhydrous sodium sulfate. The crude product can then be purified using column chromatography or recrystallization, depending on the nature and quantity of impurities present.

Chemical Reactions Analysis

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate can participate in a diverse range of chemical reactions due to the presence of multiple functional groups within its structure. These reactions enable the transformation of the compound into derivatives with varied properties and applications. A comprehensive understanding of the reactivity profile of this compound is essential for designing synthetic routes to more complex molecules and for exploring its potential in different research domains.

Types of Reactions

The reactivity of this compound is predominantly influenced by the functional groups present in its structure. The molecule can undergo several types of chemical transformations, each targeting specific sites within the structure. Nucleophilic substitution reactions, particularly at the chlorine position, represent one of the most common transformations. The chlorine atom can be replaced by various nucleophiles including amines, thiols, or alkoxides, leading to a diverse array of derivatives with different properties and potential biological activities.

Oxidation and reduction reactions constitute another important class of transformations for this compound. The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride. Conversely, the compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially affecting the aromatic rings or other oxidizable functional groups in the molecule. These redox reactions provide access to a broader range of compounds with varied functional groups and properties, expanding the chemical space around this scaffold.

Coupling reactions offer a powerful method for increasing the structural complexity of the compound. The aromatic rings can participate in various coupling reactions, including Suzuki-Miyaura, Stille, or Heck reactions, forming carbon-carbon bonds with suitable partners. These reactions typically require palladium catalysts and appropriate coupling partners, such as boronic acids, stannanes, or alkenes. The resulting compounds can have extended conjugation, increased molecular complexity, or additional functional groups, enhancing their potential for various applications in medicinal chemistry and material science.

Common Reagents and Reaction Conditions

The effectiveness of chemical transformations involving Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate largely depends on the selection of reagents and optimization of reaction conditions. For nucleophilic substitution reactions, common reagents include strong bases like sodium hydroxide or potassium hydroxide, which help in generating the nucleophile. These reactions are typically conducted in polar solvents such as ethanol, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO), which facilitate the dissolution of both the compound and the nucleophile. The reaction may require heating to overcome the activation energy barrier, especially for less reactive nucleophiles.

In oxidation reactions, reagents such as potassium permanganate, hydrogen peroxide, or meta-chloroperoxybenzoic acid (mCPBA) are commonly employed. The selection of the oxidizing agent depends on the specific transformation desired and the presence of other oxidizable groups in the molecule. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve selectivity and prevent over-oxidation or unwanted side reactions. Similarly, reduction reactions often employ reagents like lithium aluminum hydride, sodium borohydride, or hydrogen with a suitable catalyst, depending on the selectivity required and the functional groups present in the molecule.

For coupling reactions, palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium acetate [Pd(OAc)₂] with appropriate ligands are commonly used. The choice of catalyst, ligand, base, and solvent significantly influences the efficiency and selectivity of the coupling reaction. These reactions typically require inert conditions (e.g., under nitrogen or argon atmosphere) to prevent catalyst deactivation. The reaction parameters, including temperature, reaction time, and stoichiometry, are optimized to achieve high yield and purity of the desired product.

Major Products and Their Applications

The chemical transformations of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate lead to various products with distinct properties and potential applications. Nucleophilic substitution at the chlorine position results in derivatives where the chlorine atom is replaced by the attacking nucleophile. For example, reaction with amines yields amino derivatives, which may exhibit enhanced binding capabilities to biological targets due to the ability of the amino group to form hydrogen bonds. Similarly, reaction with thiols produces thioether derivatives, which can have different electronic and steric properties compared to the parent compound.

Reduction of the ester group typically yields the corresponding alcohol, which contains a hydroxyl group capable of participating in hydrogen bonding interactions. This transformation changes the polarity and hydrogen-bonding capabilities of the molecule, potentially affecting its solubility, binding to receptors, or other physicochemical properties. Further transformations of the alcohol, such as oxidation to an aldehyde or carboxylic acid, or conversion to ethers or esters, provide access to a broader range of derivatives with varied functional groups and biological profiles.

Biological Activity

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate has been the subject of various biological studies, revealing its potential for therapeutic applications. The compound's distinctive structure, featuring a difluorophenyl group and a chloronicotinate moiety, enables specific interactions with biological targets, resulting in diverse biological activities. These properties make the compound a promising candidate for further development in pharmaceutical research and drug discovery programs.

Antimicrobial Activity

Studies have indicated that Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate exhibits significant antimicrobial properties against various microbial strains. The compound's efficacy as an antimicrobial agent likely stems from its ability to interact with specific targets in microbial cells, such as enzymes, proteins, or cell membrane components. The presence of fluorine atoms in the molecule enhances its lipophilicity, allowing for better penetration through cell membranes, which is crucial for antimicrobial activity. Additionally, the chlorine atom in the pyridine ring may contribute to the compound's activity by enabling specific interactions with target proteins or nucleic acids in microbial cells.

The antimicrobial spectrum of this compound may encompass both gram-positive and gram-negative bacteria, as well as certain fungi. This broad-spectrum activity makes it a valuable lead for the development of new antimicrobial agents, especially in the context of increasing antibiotic resistance worldwide. Further investigations focusing on structure-activity relationships and mechanism of action would provide deeper insights into the compound's antimicrobial properties and guide the design of more potent derivatives with improved efficacy against resistant strains.

Testing of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate against various microbial strains typically involves determining the minimum inhibitory concentration (MIC) or measuring the zone of inhibition in disc diffusion assays. These standardized methods provide quantitative measures of the compound's antimicrobial potency and can be used to compare its efficacy with established antimicrobial agents. The results of such studies are essential for assessing the potential of the compound as a lead for developing new antimicrobial drugs, particularly those targeting resistant strains that pose significant clinical challenges.

Anti-inflammatory Effects

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate has also been investigated for its anti-inflammatory properties, indicating its potential utility in treating inflammatory diseases. The compound may interact with specific molecular targets involved in inflammatory pathways, such as cytokines, chemokines, or enzymes like cyclooxygenases (COX) or lipoxygenases (LOX). The presence of fluorine and chlorine atoms in the molecule may contribute to its anti-inflammatory activity by affecting its binding to these targets or by modulating its pharmacokinetic properties.

The assessment of the anti-inflammatory activity of this compound typically involves both in vitro and in vivo studies. In vitro studies may include assays measuring the inhibition of inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukins, or nitric oxide, in cell culture models. In vivo studies often utilize animal models of inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis, to evaluate the compound's efficacy and potency compared to established anti-inflammatory drugs, providing valuable information about its therapeutic potential.

The molecular mechanism underlying the anti-inflammatory effects of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate may involve the inhibition of key enzymes or signaling pathways in inflammation. For example, the compound may inhibit COX enzymes, which are responsible for the production of prostaglandins, important mediators of inflammation and pain. Alternatively, it may act on the nuclear factor kappa B (NF-κB) pathway, a central regulator of inflammatory responses. Elucidating the specific targets and mechanisms would provide valuable insights for the development of more effective anti-inflammatory agents based on this structural scaffold.

Research Applications

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate has found applications in various scientific research fields, demonstrating its versatility and importance beyond its inherent properties. The compound serves as a valuable tool in different areas of investigation, contributing to advancements in medicinal chemistry, material science, and biological studies. Its unique structure and properties make it suitable for diverse research applications, highlighting its significance in scientific exploration and discovery.

Medicinal Chemistry Applications

In medicinal chemistry, Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate serves as a valuable pharmacophore for the development of new therapeutic agents. The compound's structure, with its specific arrangement of functional groups, allows for interactions with various biological targets, making it a promising starting point for drug design and optimization processes. Structure-activity relationship (SAR) studies using this compound and its derivatives provide insights into the molecular features essential for biological activity, guiding the rational design of more potent and selective drug candidates with improved pharmacological profiles.

The presence of multiple functional groups in this molecule allows for chemical derivatization at different positions, enabling the creation of libraries of compounds for biological screening and evaluation. These libraries can be used to identify lead compounds with enhanced activity, improved pharmacokinetic properties, or reduced toxicity. The systematic modification of the compound's structure and the assessment of the resulting derivatives' biological properties can lead to the discovery of novel therapeutic agents for various diseases, including bacterial infections, cancer, and inflammatory conditions.

Fragment-based drug design approaches may also utilize this compound as a fragment or scaffold due to its suitable size and the presence of potential binding features such as hydrogen bond acceptors (ester, pyridine nitrogen) and lipophilic groups (difluorophenyl). The compound may be incorporated into larger molecules or combined with other fragments to design ligands with specific binding properties to target proteins. This approach has proven successful in developing drugs for challenging targets, such as protein-protein interactions or allosteric sites, expanding the potential applications of the compound in drug discovery programs.

Material Science and Engineering

In material science, Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate can be utilized in the synthesis of advanced materials with specific properties, such as fluorescence or electrical conductivity. The compound's extended conjugated system, combined with the presence of electron-withdrawing groups (fluorine, chlorine, ester), can contribute to interesting electronic properties that may be exploited in various applications. These properties are particularly valuable in the development of organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaic devices (OPVs).

The incorporation of this compound into polymeric materials may lead to polymers with enhanced thermal stability, solubility, or other desirable properties. The presence of fluorine atoms, known for their unique properties such as high electronegativity and small atomic radius, can influence the packing of molecules in the solid state, potentially affecting the material's crystallinity, thermal properties, or resistance to oxidation. The ester group in the compound may serve as a point for further functionalization or cross-linking, enabling the design of materials with tailored properties for specific applications in electronics, optics, or other fields.

Coordination chemistry involving Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate may lead to the formation of metal complexes with interesting properties. The pyridine nitrogen and the ester carbonyl in the compound can act as coordinating sites for various metal ions, resulting in the formation of coordination compounds with potential applications in catalysis, sensing, or as structural components in supramolecular assemblies. The study of these complexes may provide insights into the coordination behavior of the compound and its potential in the design of functional materials with specific properties and applications.

Comparative Analysis

To fully understand the significance and unique properties of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate, it is essential to compare it with structurally similar compounds. This comparative analysis provides insights into how specific structural features influence the compound's physicochemical properties, reactivity, and biological activities. Such comparisons are valuable for structure-activity relationship studies and for guiding the design of new compounds with optimized properties for various applications.

Comparison with Halogen-Substituted Analogs

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate can be compared with its halogen-substituted analogs, where the chlorine atom at the 6-position of the pyridine ring is replaced by other halogens such as fluorine, bromine, or iodine. These structural modifications lead to compounds with different electronic, steric, and lipophilic properties, which can significantly influence their chemical reactivity and biological activities. The following table summarizes the key differences between these halogen-substituted analogs:

| Compound | Halogen | Key Features | Potential Differences |

|---|---|---|---|

| Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate | Chlorine | Balanced reactivity, good stability | Standard reactivity in nucleophilic substitutions |

| Ethyl 2-(2,4-difluorophenyl)-6-bromonicotinate | Bromine | Higher reactivity than chlorine | May have enhanced reactivity in certain reactions |

| Ethyl 2-(2,4-difluorophenyl)-6-iodonicotinate | Iodine | Highest reactivity among halogens | Potentially most reactive in substitution reactions |

| Ethyl 2-(2,4-difluorophenyl)-6-fluoronicotinate | Fluorine | Lowest reactivity, highest stability | May have different biological interactions |

The reactivity differences among these halogen-substituted analogs stem from the varying bond strengths between carbon and the respective halogen atoms. The carbon-chlorine bond in Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate has intermediate strength compared to carbon-fluorine (strongest), carbon-bromine, and carbon-iodine (weakest) bonds. This bond strength influences the compound's reactivity in nucleophilic substitution reactions, with the more weakly bonded halogens (iodine, bromine) being better leaving groups and thus more reactive in such reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume